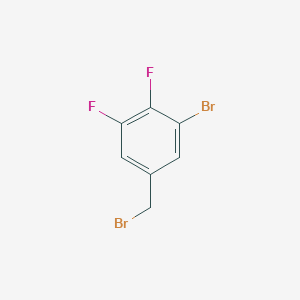

3-Brom-4,5-difluorbenzyl bromid

Übersicht

Beschreibung

3-Bromo-4,5-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4,5-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4,5-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“3-Brom-4,5-difluorbenzyl bromid” ist eine chemische Verbindung, die im Bereich der chemischen Synthese verwendet wird . Sie hat ein Molekulargewicht von 285,91 . Die Verbindung wird häufig als Baustein bei der Synthese komplexerer Moleküle verwendet .

Pharmazeutischer Zwischenstoff

Diese Verbindung wird auch als pharmazeutischer Zwischenstoff verwendet . Dies bedeutet, dass sie bei der Herstellung von pharmazeutischen Arzneimitteln eingesetzt wird. Die spezifischen Medikamente, zu denen sie beiträgt, sind in den verfügbaren Ressourcen nicht angegeben.

Materialwissenschaft

Im Bereich der Materialwissenschaft könnte „this compound“ möglicherweise bei der Entwicklung neuer Materialien verwendet werden . Spezifische Anwendungen innerhalb dieses Bereichs sind in den verfügbaren Ressourcen jedoch nicht detailliert beschrieben.

Forschung in den Biowissenschaften

“this compound” wird im Kontext von Forschungslösungen in den Biowissenschaften erwähnt . Obwohl die genauen Anwendungen nicht spezifiziert sind, befasst sich die Forschung in den Biowissenschaften häufig mit der Untersuchung biologischer Prozesse, die die Verwendung verschiedener chemischer Verbindungen umfassen können.

Wirkmechanismus

Target of Action

3-Bromo-4,5-difluorobenzyl bromide is primarily used as a reagent in organic synthesis .

Mode of Action

The compound is known to participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the electrophilic carbon attached to the bromine atom in the 3-Bromo-4,5-difluorobenzyl bromide molecule . This results in the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile .

Biochemical Pathways

It can be used to synthesize a variety of bioactive molecules and drug molecules , which can then interact with biological systems and influence biochemical pathways.

Result of Action

The primary result of the action of 3-Bromo-4,5-difluorobenzyl bromide is the formation of new organic compounds through nucleophilic substitution reactions . The exact nature of these compounds and their effects at the molecular and cellular level would depend on the specific reactants and conditions of the synthesis .

Action Environment

The efficacy and stability of reactions involving 3-Bromo-4,5-difluorobenzyl bromide can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other reagents or catalysts . Careful control of these factors is essential for optimizing the yield and selectivity of the reactions .

Biochemische Analyse

Biochemical Properties

3-Bromo-4,5-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of covalent bonds with the enzyme. This interaction can inhibit the enzyme’s activity, making 3-Bromo-4,5-difluorobenzyl bromide a potential tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of 3-Bromo-4,5-difluorobenzyl bromide on cells and cellular processes are diverse. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins. This can lead to changes in gene expression patterns and alterations in cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Bromo-4,5-difluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4,5-difluorobenzyl bromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to 3-Bromo-4,5-difluorobenzyl bromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 3-Bromo-4,5-difluorobenzyl bromide in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cell death, tissue damage, and systemic toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of 3-Bromo-4,5-difluorobenzyl bromide in research and therapeutic applications .

Metabolic Pathways

3-Bromo-4,5-difluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic transformations can influence the compound’s activity, toxicity, and overall effects on cellular function .

Transport and Distribution

Within cells and tissues, 3-Bromo-4,5-difluorobenzyl bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its activity and function, with higher concentrations in certain tissues or organelles leading to more pronounced effects .

Subcellular Localization

The subcellular localization of 3-Bromo-4,5-difluorobenzyl bromide is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, with different effects observed in the cytoplasm, nucleus, mitochondria, or other organelles .

Eigenschaften

IUPAC Name |

1-bromo-5-(bromomethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXUZZIAAWYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

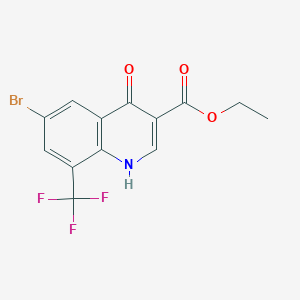

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)

![acetic acid;(4S)-4-amino-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid](/img/structure/B1449993.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)